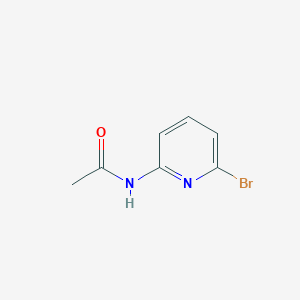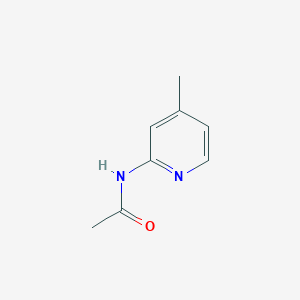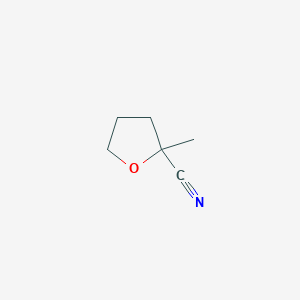
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl (S)-pipecolic acid ester and is commonly used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-6-oxopiperidine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, including acylation and alkylation reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemische Und Physiologische Effekte
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate has no known biochemical or physiological effects. However, it is important to note that this compound is not intended for human consumption and should only be used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl (2S)-6-oxopiperidine-2-carboxylate in lab experiments is its high purity and stability. It is also easy to handle and store. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of tert-butyl (2S)-6-oxopiperidine-2-carboxylate in scientific research. One potential application is in the development of new pharmaceuticals and natural products. It can also be used in the synthesis of chiral compounds for use in asymmetric synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Synthesemethoden
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate can be synthesized using various methods, including the reaction of tert-butyl acetoacetate with pipecolic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Another method involves the reaction of tert-butyl bromoacetate with pipecolic acid in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate has been extensively used in scientific research, particularly in the field of organic chemistry. This compound is commonly used as a starting material for the synthesis of various organic compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Eigenschaften
CAS-Nummer |
128524-48-1 |
|---|---|
Produktname |
Tert-butyl (2S)-6-oxopiperidine-2-carboxylate |
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl (2S)-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
VBGWLMQABAJEAR-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCC(=O)N1 |
SMILES |
CC(C)(C)OC(=O)C1CCCC(=O)N1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCC(=O)N1 |
Synonyme |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)





![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)


